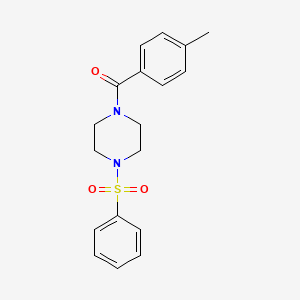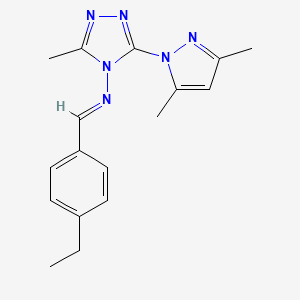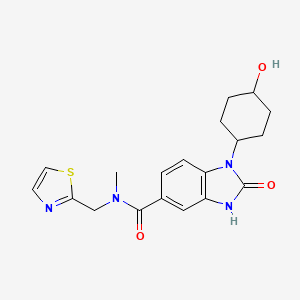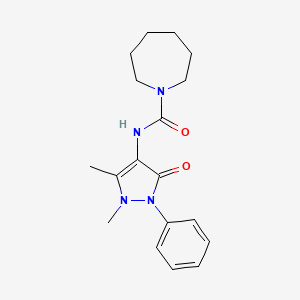
1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their versatile applications in the field of medicinal chemistry due to their pharmacological properties. While specific studies on "1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" are scarce, insights can be drawn from related compounds to understand its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophilic compounds. For instance, compounds similar to "1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine" have been synthesized by connecting reactions of thiadiazol with N-substituted piperazine, optimizing reaction conditions such as solvent, acid acceptor, and temperature for higher yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by NMR, IR, and elemental analysis. The piperazine ring can adopt a chair conformation, contributing to the molecule's three-dimensional structure and affecting its chemical reactivity and interaction with biological targets. For example, crystal structure studies and DFT calculations of related compounds have provided insights into their molecular conformation and reactive sites for electrophilic and nucleophilic attacks (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitutions and ring transformations. These reactions are pivotal for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties. The sulfonamide group in these compounds, for instance, can undergo metabolic transformations impacting their pharmacokinetic profile and interactions with biological systems (A. Sawant-Basak et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the compound's application in drug formulation. These properties are determined using various spectroscopic and crystallographic techniques. Studies on related compounds have shown that piperazine derivatives crystallize in different crystal systems, with intermolecular interactions contributing to their stability and solubility (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, define the compound's interactions with biological targets. The presence of a sulfonamide group, for instance, can influence the compound's acidity and its ability to form hydrogen bonds, affecting its biological activity. The synthesis and structure-activity relationship studies provide insights into how modifications in the piperazine derivatives' structure impact their biological efficacy and chemical stability (S. McCombie et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
- Synthesis and Antibacterial Activities : Novel piperazine derivatives, including those structurally related to 1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine, were synthesized and tested for their antibacterial properties. Certain derivatives demonstrated notable antibacterial activities against various pathogens (Wu Qi, 2014).
Metabolism and Drug Interaction Studies
- Cytochrome P450 and Metabolic Pathways : A study investigated the oxidative metabolism of Lu AA21004, a compound structurally similar to 1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine. This research provided insights into the specific enzymes involved in the metabolism of such compounds, including their interactions with various cytochrome P450 enzymes (Mette G. Hvenegaard et al., 2012).
Receptor Antagonism and Radioligand Binding
- Adenosine A2B Receptor Antagonists : Piperazine derivatives, closely related to 1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine, were developed and characterized as adenosine A2B receptor antagonists. These compounds demonstrated high selectivity and affinity, making them potential candidates for therapeutic applications (T. Borrmann et al., 2009).
Plasma Analysis and Derivatization Techniques
- Plasma Determination and Derivatization : A method was developed for determining the concentration of a piperazine derivative in human plasma. This research is crucial for understanding the pharmacokinetics and dynamics of such compounds in medical applications (W. Kline et al., 1999).
Neurological Applications
- Central Nervous System Agents : The synthesis of piperazine derivatives was conducted with a focus on their potential as central nervous system agents. This includes compounds structurally similar to 1-(4-methylbenzoyl)-4-(phenylsulfonyl)piperazine, indicating their relevance in neurological studies (Victor J. Bauer et al., 1976).
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)18(21)19-11-13-20(14-12-19)24(22,23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYWAQYXTPMOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)
![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)
![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)
